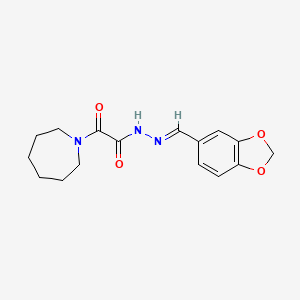![molecular formula C19H18BrN3O4 B5593510 2-(4-bromo-2,6-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5593510.png)
2-(4-bromo-2,6-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a part of a larger family of chemicals that have been synthesized and analyzed for various properties, including molecular structure and potential pharmacological activities.
Synthesis Analysis
- A related compound, 2,4-dimethylcarbolic acid, was used as a starting point in a multi-step synthesis process involving reactions with ethyl 2-bromoacetate, hydrazine, and other reagents to produce a series of molecules with ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine functional groups (Rasool et al., 2016).
Molecular Structure Analysis
- The crystal structures of similar compounds, such as N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, were characterized using X-ray diffraction, revealing details about their molecular geometry (Sheng et al., 2015).
Chemical Reactions and Properties
- Research on related compounds showed various chemical reactions and properties, including interactions with bacteria and enzymes. For example, some synthesized molecules displayed substantial antibacterial activity and lipoxygenase inhibitory activity (Rasool et al., 2016).
Physical Properties Analysis
- The physical properties of similar compounds were determined through spectroscopic methods such as IR, 1H-NMR, and EIMS, which helped corroborate the structures of the synthesized molecules (Rasool et al., 2016).
Chemical Properties Analysis
- Studies on related hydrazone compounds indicated strong urease inhibitory activities, demonstrating their chemical reactivity and potential utility in various applications (Sheng et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4/c1-13-10-16(20)11-14(2)19(13)27-12-18(24)22-21-9-3-4-15-5-7-17(8-6-15)23(25)26/h3-11H,12H2,1-2H3,(H,22,24)/b4-3+,21-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDCGPPHIPEVOL-XCPVHJTNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NN=CC=CC2=CC=C(C=C2)[N+](=O)[O-])C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N/N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)sulfonyl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B5593438.png)
![1-(2-aminoethyl)-N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5593446.png)

![(1S*,5R*)-N-ethyl-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5593460.png)
![1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride](/img/structure/B5593461.png)
![N-(2-ethoxyphenyl)-N'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)urea hydrochloride](/img/structure/B5593473.png)


![3,4-dimethoxybenzaldehyde [4-oxo-3-(4-propoxybenzyl)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5593501.png)
![2,4-difluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5593506.png)
![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5593522.png)
![2-(1-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5593523.png)
![(1R*,3S*)-7-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5593529.png)
![4-chloro-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5593536.png)